molecular formula C19H28N6O B10852882 Rescovitine

Rescovitine

Cat. No.: B10852882
M. Wt: 356.5 g/mol
InChI Key: RMSINZVFNDWCCK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rescovitine is synthesized through a multi-step process involving the following key steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core structure, which involves the condensation of appropriate starting materials to form the bicyclic purine ring system.

    Substitution Reactions: The purine core is then subjected to substitution reactions to introduce the desired functional groups at specific positions on the ring

    Final Modifications:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rescovitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Mechanism of Action

Rescovitine exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression and transcription regulation. By binding to the ATP-binding site of CDKs, this compound prevents their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound modulates various signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Uniqueness of Rescovitine: this compound is unique due to its selective inhibition of CDK2, CDK7, and CDK9, which makes it particularly effective in targeting specific phases of the cell cycle and transcription regulation. Its ability to modulate multiple pathways involved in cancer, neurodegeneration, and inflammation further distinguishes it from other CDK inhibitors .

Properties

Molecular Formula

C19H28N6O

Molecular Weight

356.5 g/mol

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-yl-7,8-dihydropurin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C19H28N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,13,15,21,26H,4,10-12H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1

InChI Key

RMSINZVFNDWCCK-OAHLLOKOSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.